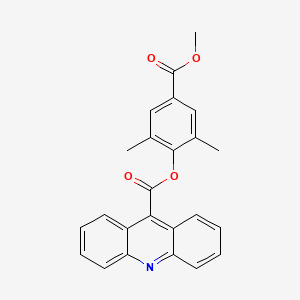

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H19NO4 and its molecular weight is 385.419. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of acridine derivatives, such as 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate, is DNA . Acridine derivatives intercalate into the DNA structure, which can disrupt various biological processes involving DNA and related enzymes .

Mode of Action

The mode of action of acridine derivatives is primarily through DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation, driven by charge transfer and π-stacking interactions, causes the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA structure due to the intercalation of acridine derivatives can affect various biochemical pathways. It can inhibit the replication and transcription processes, thereby disrupting the normal functioning of cells . .

Pharmacokinetics

The solubility of the compound in various solvents such as chloroform, ethyl acetate, and methanol is slightly mentioned , which could influence its bioavailability.

Result of Action

The result of the action of 2,6-Dimethyl-4-(methoxycarbonyl)phenyl Acridine-9-carboxylate is the disruption of normal cellular processes due to the unwinding of the DNA structure . This can lead to cell death, making acridine derivatives potential therapeutic agents for various disorders .

生物活性

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate, also known by its CAS number 1156506-80-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its role as an anti-cancer agent and other pharmacological effects.

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.41 g/mol

- IUPAC Name : this compound

- Purity : >95% (HPLC) .

Synthesis

The synthesis of this compound typically involves the esterification of 9-(chlorocarbonyl)acridine with 2,6-dimethylphenol in the presence of a base such as N,N-diethylethanamine. The reaction is carried out in anhydrous conditions to yield a pure product suitable for biological testing .

Anti-Cancer Properties

Research indicates that acridine derivatives, including this compound, exhibit notable anti-tumor activity. The mechanism of action primarily involves intercalation into DNA, leading to disruption of replication and transcription processes .

- Cell Cycle Arrest and Apoptosis : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). It enhances the phosphorylation of p53, a critical regulator of the cell cycle and apoptosis .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values indicating effective inhibition of cell proliferation:

-

Mechanisms of Action : The biological activity is attributed to:

- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA bases, causing structural distortions that inhibit replication.

- Reactive Oxygen Species (ROS) : Some studies suggest that acridines can generate ROS, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Other Pharmacological Effects

Apart from anti-cancer properties, acridine derivatives have been explored for their potential anti-inflammatory and antimicrobial activities. The compound's ability to modulate various signaling pathways may contribute to these effects.

Case Studies

Recent studies have highlighted the effectiveness of acridine derivatives in preclinical models:

- Study on Lung Adenocarcinoma Cells : A study demonstrated that treatment with various acridine compounds led to significant apoptosis in lung adenocarcinoma cells through caspase-dependent pathways .

- In Vivo Models : In vivo studies using mouse models showed that compounds similar to this compound significantly reduced tumor growth and increased survival rates compared to control groups .

特性

IUPAC Name |

(4-methoxycarbonyl-2,6-dimethylphenyl) acridine-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHCXDGBDELMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。